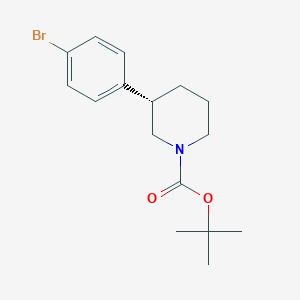

tert-Butyl (3s)-3-(4-bromophenyl)-piperidine-1-carboxylate

Descripción general

Descripción

tert-Butyl (3s)-3-(4-bromophenyl)-piperidine-1-carboxylate is a compound that belongs to the class of organic compounds known as piperidines. This compound is notable for its bromophenyl group, which is attached to a piperidine ring. It is often used in chemical and pharmaceutical research due to its distinct structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3s)-3-(4-bromophenyl)-piperidine-1-carboxylate typically involves the reaction between tert-butyl carbamate and (3S)-3-(4-bromophenyl)piperidine under conditions that facilitate the formation of the piperidine ring with the appropriate substituents. Specific catalysts and solvents may be used to optimize the yield and purity of the product.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions under controlled conditions to ensure consistency and efficiency. The processes may utilize advanced techniques such as continuous flow chemistry, which allows for better control over reaction parameters and higher throughput.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution

The bromine atom on the 4-bromophenyl ring undergoes nucleophilic aromatic substitution (SNAr) under basic conditions. This reaction is typically carried out in polar aprotic solvents like DMF at elevated temperatures (80–100°C) to facilitate nucleophilic attack.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| SNAr | Nucleophile (e.g., amine, hydroxide), DMF, heat | Substituted phenyl derivative |

Suzuki-Miyaura Cross-Coupling

The bromophenyl group participates in cross-coupling reactions with boronic acids or esters. General Procedure B (from related syntheses) involves palladium catalysts (e.g., Pd(OAc)₂) and bases (e.g., K₂CO₃) in a dioxane/water mixture .

| Reaction Type | Reagents | Conditions | Yield |

|---|---|---|---|

| Suzuki coupling | Pd(OAc)₂, K₂CO₃, dioxane/H₂O | 80°C, 4–24 h | Up to 99% |

Deprotection of the tert-Butyl Group

The tert-butyl ester can be hydrolyzed under acidic (e.g., TFA) or basic conditions (e.g., LiOH) to yield the free acid, a critical step in synthesizing Niraparib. This reaction is typically performed after cross-coupling to avoid premature deprotection .

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Ester hydrolysis | TFA or LiOH | Room temperature |

Analytical Validation

Key analytical techniques include:

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1. Niraparib Synthesis

- Role : tert-Butyl (3S)-3-(4-bromophenyl)-piperidine-1-carboxylate serves as a critical intermediate in the synthesis of Niraparib, which is used in the treatment of ovarian cancer and other malignancies associated with BRCA mutations. Niraparib functions by inhibiting the PARP enzyme, which is involved in DNA repair processes, thereby enhancing the effectiveness of DNA-damaging agents like chemotherapy .

2. Development of Other PARP Inhibitors

- Research Context : Beyond Niraparib, this compound is also involved in the development of other PARP inhibitors that are currently in preclinical and clinical stages. Its structural characteristics make it a valuable building block for designing new therapeutic agents aimed at targeting cancer cells with specific genetic profiles .

Synthesis and Production

The production methods for this compound have been optimized to enhance yield and reduce environmental impact. Recent advancements include:

- Catalytic Reduction Techniques : Utilizing Raney nickel as a catalyst for efficient reduction processes during synthesis, which simplifies post-treatment and improves yield .

- Green Chemistry Approaches : New synthetic routes have been developed that minimize hazardous waste and utilize more sustainable reagents .

Case Study 1: Efficacy in Cancer Treatment

A clinical study evaluating Niraparib demonstrated significant efficacy in patients with recurrent ovarian cancer. The study highlighted how compounds like this compound are integral to producing effective treatments that improve patient outcomes by targeting specific genetic mutations associated with cancer .

Case Study 2: Synthesis Optimization

Research published in various journals has focused on optimizing the synthesis of this compound to enhance its application in drug development. These studies emphasize the importance of minimizing steps in the synthesis process while maximizing yield and purity of the final product .

Mecanismo De Acción

The mechanism by which tert-Butyl (3s)-3-(4-bromophenyl)-piperidine-1-carboxylate exerts its effects is largely dependent on its interactions with molecular targets. The bromophenyl group and the piperidine ring play crucial roles in binding to specific enzymes or receptors, thereby modulating their activity. These interactions can affect various biochemical pathways, potentially leading to therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

tert-Butyl (3s)-3-(4-chlorophenyl)-piperidine-1-carboxylate: Similar structure with a chlorine atom instead of a bromine.

tert-Butyl (3s)-3-(4-fluorophenyl)-piperidine-1-carboxylate: Substituted with a fluorine atom.

tert-Butyl (3s)-3-(4-methylphenyl)-piperidine-1-carboxylate: Contains a methyl group instead of a halogen.

Uniqueness

The uniqueness of tert-Butyl (3s)-3-(4-bromophenyl)-piperidine-1-carboxylate lies in its bromine substituent, which can participate in various chemical reactions that are not feasible with other halogens or substituents

Actividad Biológica

tert-Butyl (3S)-3-(4-bromophenyl)-piperidine-1-carboxylate, also known by its CAS number 1476776-55-2, is a synthetic compound that has garnered attention for its potential biological activities. This compound features a piperidine ring substituted with a tert-butyl ester and a 4-bromobenzyl amino group, which contributes to its unique pharmacological properties.

- Molecular Formula : C16H22BrN2O2

- Molecular Weight : 340.26 g/mol

- IUPAC Name : tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate

- Purity : Typically around 97% in commercial preparations .

The biological activity of this compound primarily involves its interaction with various biological macromolecules, including enzymes and receptors. The compound is believed to modulate the activity of neurotransmitter systems, particularly those involving dopamine and serotonin receptors, which are crucial in treating neurological disorders .

Interaction with Biological Targets

Research indicates that the compound can bind to specific molecular targets, leading to modulation of their activity. For instance, it has shown potential in inhibiting serotonin reuptake, similar to other piperidine derivatives . This interaction may be beneficial in developing treatments for conditions like depression and anxiety.

Biological Activity and Applications

The compound's biological activity has been explored in several contexts:

1. Neurological Disorders

Studies suggest that derivatives of piperidine compounds can influence neurotransmitter systems. For example, the bromobenzyl group enhances the affinity for serotonin transporters, which could lead to increased serotonin levels in the synaptic cleft—an essential mechanism for antidepressant activity .

2. Cancer Therapy

Recent research highlights the compound's potential as an intermediate in the synthesis of Niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor effective against BRCA1 and BRCA2 mutant tumors. This class of drugs has shown promise in treating various cancers by exploiting DNA repair mechanisms .

3. Protein Kinase Inhibition

The compound has also been investigated for its ability to inhibit specific protein kinases, which play critical roles in cell signaling pathways related to cancer and inflammatory diseases.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with similar compounds reveals unique attributes that may influence its biological activity:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| Tert-butyl 4-(bromophenyl)piperidine-1-carboxylate | Similar piperidine core; different substituents | Enhanced selectivity for certain receptors |

| Tert-butyl 3-(phenethyl)amino)piperidine-1-carboxylate | Phenethyl group instead of bromobenzyl | Potentially different pharmacological effects |

| Tert-butyl 3-(methylbenzyl)amino)piperidine-1-carboxylate | Methylbenzyl substituent | Varying lipophilicity affecting bioavailability |

This table illustrates how variations in substituents can significantly impact the pharmacological profile and therapeutic potential of these compounds.

Case Studies

Several case studies have highlighted the efficacy of piperidine derivatives in clinical applications:

- Antidepressant Activity : A study demonstrated that modifications to the piperidine structure could enhance binding affinity to serotonin receptors, leading to improved antidepressant effects compared to traditional SSRIs .

- Cancer Treatment : Clinical trials involving Niraparib have shown significant improvement in progression-free survival among patients with BRCA-mutated cancers, underscoring the importance of compounds like this compound as precursors in drug development .

Propiedades

IUPAC Name |

tert-butyl (3S)-3-(4-bromophenyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BrNO2/c1-16(2,3)20-15(19)18-10-4-5-13(11-18)12-6-8-14(17)9-7-12/h6-9,13H,4-5,10-11H2,1-3H3/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRSHWNCUNYWQBB-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H](C1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.